tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as crystallization or distillation to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors .
Medicine: This compound serves as an intermediate in the synthesis of various drugs, including those used for treating neurological disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. This interaction can affect various cellular pathways and processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research compounds .
Properties
Molecular Formula |
C15H30N2O2 |
---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl 4-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)16-9-6-13-7-10-17(11-8-13)14(18)19-15(3,4)5/h12-13,16H,6-11H2,1-5H3 |
InChI Key |
CCRWNCIYRAMGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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